

Commercial Availability and Technical Applications of Baloxavir-d4 for Research Professionals

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Compound of Interest		
Compound Name:	Baloxavir-d4	
Cat. No.:	B12371271	Get Quote

An In-depth Guide to the Use of Deuterated Baloxavir in Preclinical and Clinical Research

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the commercial availability of **Baloxavir-d4**, a deuterium-labeled internal standard for the antiviral agent Baloxavir. This document outlines its physicochemical properties, provides detailed experimental protocols for its use in quantitative analysis, and illustrates its mechanism of action and experimental workflows through detailed diagrams.

Commercial Availability and Specifications

Baloxavir-d4 is available for research purposes from several specialized chemical suppliers. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Baloxavir in biological matrices.[1][2] Below is a summary of typical product specifications from various suppliers.

Table 1: Commercial Supplier Specifications for Baloxavir-d4



Supplier	Catalog Number	Purity	Form	Solubility
MedchemExpres s	HY-W751835	99.27%	Solid	10 mM in DMSO
Immunomart	HY-W751835	N/A	N/A	10 mM in DMSO
BOC Sciences	BLP-003387	N/A	N/A	N/A
TargetMol Chemicals	TMIH-0105	N/A	N/A	N/A

N/A: Not explicitly provided on the product's web page.

Table 2: Physicochemical Properties of Baloxavir-d4

Property	Value
Chemical Name	Baloxavir-d4 acid; S-033447-d4
CAS Number	2415027-80-2
Molecular Formula	C24H15D4F2N3O4S
Molecular Weight	487.51 g/mol

Mechanism of Action: Inhibition of Influenza Cap-Dependent Endonuclease

Baloxavir, the non-labeled analyte, is a potent and selective inhibitor of the cap-dependent endonuclease (CEN) enzyme of the influenza virus.[3] This enzyme is a critical component of the viral polymerase complex and is responsible for a process known as "cap-snatching."[4] During cap-snatching, the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) and uses them as primers to initiate the transcription of its own viral mRNAs. By inhibiting the CEN, Baloxavir effectively blocks viral gene transcription and replication.





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Mechanism of action of Baloxavir.

Experimental Protocols: Quantitative Analysis of Baloxavir using LC-MS/MS

Baloxavir-d4 is an ideal internal standard for the quantification of Baloxavir in biological samples due to its similar chemical and physical properties to the analyte, but with a distinct mass. This section provides a detailed protocol for an LC-MS/MS method, synthesized from published research.

Sample Preparation (Protein Precipitation)

- To a 1.5 mL polypropylene tube, add 50 μL of plasma sample.
- Add 10 μL of Baloxavir-d4 internal standard working solution (concentration will depend on the expected analyte concentration range).
- Vortex for 10 seconds.
- Add 200 μL of acetonitrile (containing 0.1% formic acid, if necessary for stability) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.



- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 30 seconds.
- Inject a portion of the reconstituted sample (e.g., 5-10 μL) into the LC-MS/MS system.

Liquid Chromatography Conditions

- Column: A C18 reverse-phase column is commonly used (e.g., Acquity UPLC BEH C18, 1.7 μm, 2.1 x 150 mm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 0.5 mL/min.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
- Column Temperature: 40°C.

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Baloxavir: m/z 484.2 → 247.2
 - Baloxavir-d4: m/z 488.1 → 247.2

Table 3: Example LC-MS/MS Method Parameters for Baloxavir Quantification

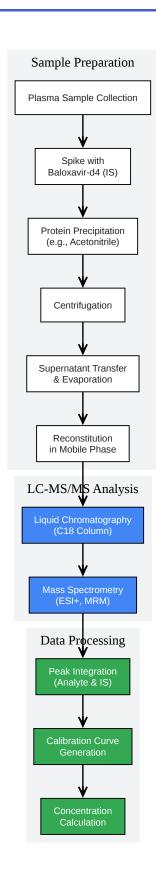


Parameter	Value
LC Column	Acquity UPLC BEH C18, 1.7μm, 2.1mm x 150mm
Mobile Phase	A: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Ionization	ESI Positive
MRM Transition (Analyte)	m/z 484.2 → 247.2
MRM Transition (IS)	m/z 488.1 → 247.2
Linearity Range	3-200 ng/mL
Lower Limit of Quantification (LLOQ)	3.00 ng/mL

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of Baloxavir using **Baloxavir-d4** as an internal standard.





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Workflow for Baloxavir quantification.



Conclusion

Baloxavir-d4 is a commercially available and essential tool for researchers engaged in the development and study of Baloxavir. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and reliable pharmacokinetic and other quantitative data. The methodologies and information presented in this guide are intended to support the design and execution of robust bioanalytical studies. Researchers should always refer to the specific product data sheets from their chosen supplier for the most accurate and up-to-date information.

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